molecular formula C6H4BrClO B078916 3-Bromo-4-chlorophenol CAS No. 13659-24-0

3-Bromo-4-chlorophenol

Cat. No. B078916
CAS RN: 13659-24-0
M. Wt: 207.45 g/mol
InChI Key: JLFFHIKASCUQRL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Bromo-4-chlorophenol can involve halogenation reactions where a phenol compound is subjected to bromination and chlorination processes. In a related study, Nazeer et al. (2020) synthesized 2-bromo-4-chlorophenyl-2-bromobutanoate, a compound with a similar halogenated phenol structure, demonstrating the applicability of halogenation reactions in producing bromo-chloro phenolic compounds. This process typically requires the presence of a catalyst or specific reaction conditions to facilitate the selective addition of bromine and chlorine atoms to the phenolic ring (Nazeer et al., 2020).

Molecular Structure Analysis

The molecular and electronic structures of halogenated phenolic compounds have been extensively studied using techniques such as X-ray diffraction, FT-IR, UV-Vis, and NMR spectroscopy. Kırca et al. (2021) detailed the molecular and electronic structures of two new Schiff base compounds derived from bromo-chloro phenolic structures, highlighting the importance of these analyses in understanding the compound's chemical behavior and reactivity. Such studies often employ density functional theory (DFT) calculations to optimize the geometry and predict electronic properties, confirming the stability and conformation of the halogenated phenol derivatives in various states (Kırca et al., 2021).

Chemical Reactions and Properties

Halogenated phenols, including 3-Bromo-4-chlorophenol, are reactive towards nucleophilic substitution reactions due to the presence of halogen atoms, which can be replaced by other nucleophiles. This reactivity is utilized in synthesizing a wide range of organic compounds. For instance, the Pd-catalyzed Suzuki cross-coupling reaction has been applied to synthesize derivatives of bromo-chlorophenyl compounds, showcasing the versatility of these halogenated phenols in organic synthesis (Nazeer et al., 2020).

Scientific Research Applications

  • Arylation of Bromo-Chlorophenyl Compounds : Nazeer et al. (2020) conducted a study on the arylation of 2-bromo-4-chlorophenyl-2-bromobutanoate, a compound closely related to 3-Bromo-4-chlorophenol, through a Pd-catalyzed Suzuki cross-coupling reaction. This research explored the compound's electronic properties and non-linear optical properties, demonstrating its potential in electronic and photonic applications (Nazeer et al., 2020).

  • Photocatalytic Decomposition : Singh et al. (2017) studied the use of a Fe3O4-Cr2O3 magnetic nanocomposite for the photocatalytic decomposition of 4-chlorophenol in water, highlighting its utility in environmental cleanup and water treatment (Singh et al., 2017).

  • Removal from Aqueous Media : Adeyemi et al. (2020) explored the removal of chlorophenols, including 3-chlorophenol, from wastewater using hydrophobic deep eutectic solvents. This study is significant for understanding the environmental impact and treatment of chlorophenols (Adeyemi et al., 2020).

  • Molecular and Electronic Structures : Kırca et al. (2021) synthesized and characterized new Schiff base compounds related to 4-chlorophenol. Their research, focusing on molecular and electronic structures, has implications for the development of new materials in chemistry (Kırca et al., 2021).

  • Degradation Mechanisms : Chia et al. (2004) investigated the photoactivated periodate reaction with 4-chlorophenol in acidic solution, providing insights into the mechanisms of chlorophenol degradation, which is crucial for environmental remediation strategies (Chia et al., 2004).

  • Photocatalytic Detoxification : Guillard et al. (1999) used 4-chlorophenol degradation to evaluate the photocatalytic properties of different industrial TiO2 catalysts. This study is relevant for understanding and improving water treatment technologies (Guillard et al., 1999).

Safety And Hazards

3-Bromo-4-chlorophenol is classified as Acute Tox. 4 Oral according to GHS07 . It may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

3-bromo-4-chlorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClO/c7-5-3-4(9)1-2-6(5)8/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLFFHIKASCUQRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80468669
Record name 3-Bromo-4-chlorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80468669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-chlorophenol

CAS RN

13659-24-0
Record name 3-Bromo-4-chlorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80468669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-4-chlorophenol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
M KOHN, S Reichmann - The Journal of Organic Chemistry, 1947 - ACS Publications
… 2,3,6-Tribromo-4-chlorophenol gave 3-bromo-4-chlorophenol; 3,4-dibromo-2,6dichlorophenol gave 3-bromo-2,6-dichlorophenol; 4,5,6-tribromo-2-chlorophenol gave 2-chloro-5-…
Number of citations: 5 pubs.acs.org
A Mukherjee, GR Desiraju - IUCrJ, 2014 - scripts.iucr.org
… 4-Bromo-3-chlorophenol is isomorphous to 3,4-dichlorophenol but 3-bromo-4-chlorophenol … -3-chlorophenol and the tetragonal one for 3-bromo-4-chlorophenol, may be examined by …
Number of citations: 203 scripts.iucr.org
P Metrangolo, G Resnati - IUCrJ, 2014 - scripts.iucr.org
… On the other hand, 3-bromo-4-chlorophenol (3) shows a … very similar to 3-bromo-4-chlorophenol, highlighting the higher … of 4-bromo-3-chlorophenol and 3-bromo-4-chlorophenol. Cl···Cl …
Number of citations: 179 scripts.iucr.org
T Pramanik, S Sarkar, TN Guru Row - Crystal Growth & Design, 2021 - ACS Publications
… The other two unit cells are modeled as cocrystals of 3BR and 4BR, CC-4BR-3BR having molecule 1 as 4-bromo-3-chlorophenol and molecule 2 as 3-bromo-4-chlorophenol and vice …
Number of citations: 7 pubs.acs.org
P Metrangolo, G Resnati - core.ac.uk
… On the other hand, 3-bromo-4-chlorophenol (3) shows a … very similar to 3bromo-4-chlorophenol, highlighting the higher … -3chlorophenol and 3-bromo-4-chlorophenol. ClÁÁÁCl and …
Number of citations: 0 core.ac.uk
B LIEDHOLM - Acta chemica Scandinavica. Series B. Organic …, 1984 - actachemscand.org
… 3-Bromophenol, 3,4-dibromophenol and 3-bromo-4-chlorophenol were identified by XH … mol) and gave a yield of 51.4 % (1.6 g) of 3-bromo-4chlorophenol. Mp was 59-60 C. Lit.24 59-60 …
Number of citations: 16 actachemscand.org
A Mukherjee, S Tothadi… - Accounts of Chemical …, 2014 - ACS Publications
… 3-chloro-4-bromophenol and 3-bromo-4-chlorophenol in the expectation that the structural … with 3,4-dichlorophenol, 3-bromo-4-chlorophenol is not and crystallizes in the space group …
Number of citations: 792 pubs.acs.org
A Saeed, M Altarawneh, G Hefter… - Journal of Chemical & …, 2016 - ACS Publications
This contribution reports standard gas-phase enthalpies of formation (Δ f H 298 ), entropies (S 298 ), and heat capacities (C p (T)) for all plausible 64 bromochlorophenols (BCPs) at the …
Number of citations: 3 pubs.acs.org
M Khera, N Goel - Journal of Molecular Graphics and Modelling, 2020 - Elsevier
The effect of noncovalent interactions in shaping a crystal structure is explored qualitatively as well as quantitatively in a DFT linked Crystal Explorer (CE) study of nine different Chlorine …
Number of citations: 7 www.sciencedirect.com
DQ Shi, A Gitkis, JY Becker - Electrochimica acta, 2007 - Elsevier
The electrochemical properties of a series of cyclic arylboronic esters, XC 6 H 4 B(OR) 2 [RR=CH 2 CH 2 ; X=H (1a); p-Me (1b); p-OMe (1c); p-Cl (1d); p-Ph (1e); m-Cl (1f); m-OMe (1g); …
Number of citations: 14 www.sciencedirect.com

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